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Compound of Interest

Compound Name: Methyl 3-(tetradecyloxy)benzoate
CAS No.: 40654-43-1
Cat. No.: B8741163

Get Quote

Executive Summary

Methyl 3-(tetradecyloxy)benzoate is a critical lipophilic intermediate used primarily in the
synthesis of liquid crystals (LCs), supramolecular polymers, and functional surfactants. Unlike
its para-substituted counterparts (which favor rigid rod-like/calamitic structures), the meta-
substitution (3-position) of the tetradecyloxy tail introduces a structural "kink." This geometric
feature is essential for designing bent-core (banana-shaped) mesogens, lowering melting
points to accessible ranges, and enhancing solubility in organic solvents.

This guide details the optimized synthesis of this precursor via Williamson etherification, its
hydrolysis to the active mesogenic acid, and its role in generating supramolecular assemblies.

Chemical Profile
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Property Specification

IUPAC Name Methyl 3-(tetradecyloxy)benzoate
CAS Number 40654-43-1

Molecular Formula C22H3603

Molecular Weight 348.53 g/mol

Physical State

White to off-white crystalline solid or low-melting

wax

Solubility

Soluble in DCM, THF, Toluene; Insoluble in
Water

Key Functionality

Lipophilic tail donor, Hydrogen-bond acceptor

(ester), LC Mesogen precursor

Synthesis Protocol: Williamson Etherification

The industrial standard for synthesizing Methyl 3-(tetradecyloxy)benzoate involves the O-

alkylation of methyl 3-hydroxybenzoate. While simple in theory, controlling the stoichiometry

and base choice is critical to prevent hydrolysis of the ester moiety during the reaction.
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Figure 1: Step-wise synthesis pathway for Methyl 3-(tetradecyloxy)benzoate via SN2

reaction.

Detailed Protocol

Objective: Synthesize 10.0 g of Methyl 3-(tetradecyloxy)benzoate.
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Reagents:

Methyl 3-hydroxybenzoate (1.0 eq, 28.7 mmol, 4.37 g)

1-Bromotetradecane (1.1 eq, 31.6 mmol, 8.76 g)

Potassium Carbonate (K2COs), anhydrous (2.0 eq, 57.4 mmol, 7.93 g)

Potassium lodide (Kl), catalytic (0.1 eq) — accelerates reaction via Finkelstein mechanism in
situ.

Acetone (Reagent grade, 150 mL) or DMF (for faster rates).

Procedure:

e Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
o Solvation: Dissolve Methyl 3-hydroxybenzoate in 150 mL of acetone.

o Deprotonation: Add anhydrous K2COs. Stir at room temperature for 15 minutes. Note: The
solution may turn slightly yellow as the phenoxide forms.

» Addition: Add 1-Bromotetradecane and the catalytic KI.

o Reflux: Heat the mixture to a gentle reflux (approx. 60°C for acetone) for 12—24 hours.
Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting phenol (lower R_f) should
disappear.

o Work-up:
o Cool to room temperature.[1]
o Filter off the inorganic salts (KBr, excess K2CO3).
o Evaporate the solvent under reduced pressure.
 Purification:

o Dissolve the residue in minimal hot ethanol (~30 mL).
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o Allow to cool slowly to 4°C. White crystals will precipitate.
o Filter and dry in vacuo.
o Expected Yield: 85-95% (approx. 9.0 g).

Expert Insight: If using DMF, keep the temperature below 90°C to avoid transesterification or
hydrolysis. Acetone is preferred for ease of work-up despite slower kinetics.

Downstream Application: Hydrolysis to Mesogenic
Acid
The methyl ester is rarely the final product; it is a "protecting group” strategy. The active form

for liquid crystal engineering is 3-(tetradecyloxy)benzoic acid. This acid forms hydrogen-bonded
dimers that exhibit liquid crystalline phases (nematic or smectic).

Protocol: Saponification

» Dissolution: Dissolve 5.0 g of Methyl 3-(tetradecyloxy)benzoate in 50 mL THF.

Hydrolysis: Add 20 mL of 10% LiOH (aq) or NaOH (aq).

Reaction: Stir at 60°C for 4 hours.

Acidification: Pour the mixture into 100 mL ice water. Acidify with 1M HCI to pH 2. The white
solid (acid) will precipitate immediately.

Isolation: Filter, wash with water, and recrystallize from Ethanol/Water.

Mechanism of Supramolecular Assembly

Once hydrolyzed, the 3-alkoxybenzoic acid molecules dimerize via carboxylic acid hydrogen
bonding.
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Figure 2: Formation of supramolecular dimers from the hydrolyzed acid precursor.

Scientific Rationale & Applications
Why the Meta-Position (3-alkoxy)?

Most liquid crystals use para (4-) substitution to maximize linearity (calamitic shape). However,
Methyl 3-(tetradecyloxy)benzoate is used when:

» Melting Point Depression: The meta-kink disrupts crystal packing, significantly lowering the
melting point compared to the para-isomer. This is crucial for room-temperature LC
applications.

» Bent-Core LCs: It serves as the "wing" component in banana-shaped liquid crystals, which
can exhibit exotic phases like the B-phases (polar switching).

» Solubility: The asymmetry increases solubility in common organic solvents, facilitating
processing in thin-film transistors (TFTs) or organic photovoltaics.
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Key Applications

o Supramolecular Templates: The acid derivative complexes with pyridines or imidazoles to
form functional ionic liquid crystals.

» Surface Modification: The long C14 chain allows the molecule to self-assemble on graphite
or gold surfaces (SAMs), used in scanning tunneling microscopy (STM) studies as a host
matrix.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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